L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine
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Description
L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a useful research compound. Its molecular formula is C45H80N12O8 and its molecular weight is 917.2 g/mol. The purity is usually 95%.
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Biological Activity
L-Phenylalanyl-L-lysyl-L-lysyl-L-leucyl-L-leucyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithine is a complex hexapeptide with significant biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is a derivative of ornithine, featuring multiple lysine and leucine residues, which contribute to its structural complexity and biological function. The molecular formula is C35H53N7O5 with a molecular weight of approximately 651.85 g/mol . The presence of the diaminomethylidene group enhances its interaction with biological targets.
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Inhibition of Ornithine Decarboxylase (ODC) :
- The compound acts as an inhibitor of ODC, a key enzyme in polyamine biosynthesis. By inhibiting this enzyme, it disrupts the production of polyamines, which are crucial for cell growth and proliferation . This mechanism is particularly relevant in cancer treatment, where polyamine levels are often dysregulated.
- Regulation of Polyamine Levels :
- Cellular Effects :
Table 1: Summary of Biological Activities
Case Studies and Research Findings
- Anticancer Efficacy :
- Synergistic Effects :
- Pharmacokinetics :
Properties
CAS No. |
650610-33-6 |
---|---|
Molecular Formula |
C45H80N12O8 |
Molecular Weight |
917.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C45H80N12O8/c1-27(2)23-35(41(61)54-34(44(64)65)19-14-22-51-45(49)50)56-43(63)37(25-29(5)6)57-42(62)36(24-28(3)4)55-40(60)33(18-11-13-21-47)53-39(59)32(17-10-12-20-46)52-38(58)31(48)26-30-15-8-7-9-16-30/h7-9,15-16,27-29,31-37H,10-14,17-26,46-48H2,1-6H3,(H,52,58)(H,53,59)(H,54,61)(H,55,60)(H,56,63)(H,57,62)(H,64,65)(H4,49,50,51)/t31-,32-,33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
PRHFKTMGMWQRGN-PEAOEFARSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=CC=C1)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC1=CC=CC=C1)N |
Origin of Product |
United States |
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